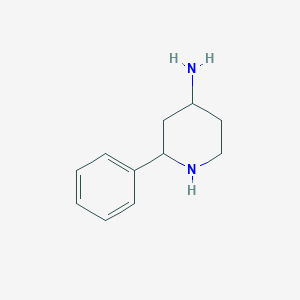

2-Phenylpiperidin-4-amine

Description

Historical Context and Evolution of Piperidine (B6355638) Chemistry

Piperidine, a heterocyclic amine with a six-membered ring, was first isolated in 1850 by the German chemist Thomas Anderson from piperine, the alkaloid responsible for the pungency of black pepper. atamanchemicals.com The name "piperidine" itself is derived from the Latin word for pepper, "piper". atamanchemicals.comwikipedia.org Early research in the 19th and early 20th centuries focused on understanding the structure and reactivity of piperidine and its derivatives, many of which were found in naturally occurring alkaloids. atamanchemicals.com These natural products, such as coniine from poison hemlock and lobeline (B1674988) from Indian tobacco, highlighted the physiological importance of the piperidine scaffold. wikipedia.org

The industrial production of piperidine is primarily achieved through the hydrogenation of pyridine (B92270). wikipedia.org This process, often utilizing catalysts like molybdenum disulfide, transforms the aromatic pyridine ring into the saturated piperidine ring. wikipedia.org An alternative method involves a modified Birch reduction, which uses sodium in ethanol (B145695) to reduce pyridine. wikipedia.org The versatility of piperidine and its derivatives has led to their widespread use in various chemical applications, including as solvents, bases, and building blocks in organic synthesis. ijnrd.org In peptide chemistry, for instance, piperidine is crucial for the removal of Fmoc protecting groups during solid-phase peptide synthesis. atamanchemicals.com

Significance of the 2-Phenylpiperidine (B1215205) Scaffold in Synthetic Organic Chemistry

The 2-phenylpiperidine scaffold is a privileged structural motif found in a multitude of biologically active compounds and natural products. This framework, characterized by a phenyl group attached to the second carbon of the piperidine ring, serves as a crucial building block in the synthesis of complex molecules with diverse pharmacological properties. researchgate.netnih.gov The presence of the phenyl group introduces steric and electronic features that can significantly influence the biological activity of the resulting compounds.

The synthesis of substituted piperidines, including those with a 2-phenyl substituent, has been an active area of research. nih.gov Modern synthetic methods focus on developing efficient and stereoselective routes to access these scaffolds. mdpi.com Techniques such as the hydrogenation of substituted pyridines, cyclization of amino-aldehydes, and various coupling reactions are employed to construct the piperidine ring with desired substituents. mdpi.com The ability to control the stereochemistry at the 2-position is particularly important, as different stereoisomers can exhibit vastly different biological activities.

Overview of Academic Research Trajectories for 2-Phenylpiperidin-4-amine

Academic research on this compound has primarily focused on its synthesis and its use as a precursor for more complex molecules. The compound itself is often prepared as an intermediate in multi-step synthetic sequences. d-nb.info For example, derivatives of this compound have been investigated as ligands for various biological targets. d-nb.infogoogle.com

The synthesis of this compound and its analogs often involves the construction of the substituted piperidine ring followed by the introduction or modification of the amine functionality. d-nb.info Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are crucial for the characterization of these compounds and the determination of their stereochemistry. rdd.edu.iqshd-pub.org.rs While detailed studies on the specific biological activities of this compound itself are not extensively documented in publicly available literature, its structural relationship to other pharmacologically active piperidine derivatives suggests its potential as a scaffold for the development of new therapeutic agents. ontosight.aiontosight.ai

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

2-phenylpiperidin-4-amine |

InChI |

InChI=1S/C11H16N2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2 |

InChI Key |

JARPDFJLPALQFX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CC1N)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylpiperidin 4 Amine and Its Advanced Derivatives

Direct Synthesis Approaches to the 2-Phenylpiperidin-4-amine Core

The formation of the fundamental this compound structure is achievable through several direct synthetic pathways, including reductive amination, strategic functionalization of piperidine (B6355638) precursors, and various cyclization techniques.

Reductive Amination Strategies for Piperidine Formation

Reductive amination is a cornerstone in amine synthesis and is frequently employed for the creation of the piperidine ring. galchimia.comorganic-chemistry.org This method typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, a common precursor is a suitably substituted 4-piperidone.

The direct one-pot synthesis of amines from carbonyl compounds and an amine source, facilitated by a reducing agent and often a catalyst, streamlines the process by avoiding the isolation of the imine intermediate. A variety of reducing agents can be used, with sodium triacetoxyborohydride being a particularly mild and selective option for reductive amination. organic-chemistry.org

A specific synthetic route involves the reductive amination of 1-boc-4-piperidone with aniline. This reaction, using sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid in a solvent like dichloroethane (DCE), proceeds overnight at room temperature to yield 1-N-Boc-4-(Phenylamino)piperidine. chemicalbook.com Subsequent deprotection of the Boc group under acidic conditions, for instance with trifluoroacetic acid (TFA) in dichloromethane (DCM), quantitatively yields N-phenylpiperidin-4-amine. chemicalbook.com This two-step process highlights a common and efficient strategy for preparing the 4-amino-piperidine core.

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| 1-boc-4-piperidone, Aniline | 1. NaBH(OAc)₃, AcOH, DCE | 1. Overnight, rt | 1-N-Boc-4-(Phenylamino)piperidine | 84% | chemicalbook.com |

| 1-N-Boc-4-(Phenylamino)piperidine | 2. TFA, DCM | 2. 1 h, rt | N-phenylpiperidin-4-amine | Quantitative | chemicalbook.com |

The double reductive amination (DRA) of dicarbonyl compounds is another powerful method for constructing the piperidine skeleton, offering a direct route to the heterocyclic core. chim.it

Alkylation and Arylation Reactions on Piperidine Derivatives

The introduction of the C2-phenyl group can be achieved through arylation reactions on a pre-formed piperidine ring. Modern methods, such as photoredox-catalyzed C–H arylation, allow for the direct functionalization of α-amino C–H bonds. chemrxiv.orgresearchgate.net This approach can be applied to highly substituted piperidine derivatives to introduce aryl groups with high diastereoselectivity. chemrxiv.org The mechanism often involves the single-electron oxidation of the amine to form an α-aminoalkyl radical, which then engages with an aryl coupling partner. researchgate.net

Furthermore, alkylation reactions can be used to introduce various substituents onto the piperidine nitrogen. For instance, N-substitution of phenylpiperazine derivatives has been accomplished using various alkyl halides in the presence of a base like potassium carbonate. nih.gov A similar strategy can be applied to the this compound scaffold to create advanced derivatives.

Cyclization Reactions for the Piperidine Ring System

Intramolecular cyclization is a primary strategy for forming the piperidine ring. nih.gov These reactions involve a precursor molecule that contains both the nitrogen atom and the necessary carbon chain, which then closes to form the heterocycle. nih.gov

A prominent example is the Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. This reaction is a widely used method for synthesizing 4-piperidones, which are key intermediates for this compound. researchgate.net The process typically starts with the condensation of a primary amine (like phenethylamine) with two equivalents of an acrylate ester (e.g., methyl acrylate) to form an aminodicarboxylate ester. researchgate.netsemanticscholar.org This diester then undergoes Dieckmann cyclization, followed by hydrolysis and decarboxylation, to yield the N-substituted 4-piperidone. researchgate.net

Other intramolecular pathways include metal-catalyzed cyclizations, electrophilic cyclization, and radical-mediated amine cyclization. nih.gov For instance, gold-catalyzed cyclization of N-homopropargyl amides has been developed as a modular route to piperidin-4-ones. nih.gov

| Cyclization Type | Key Intermediate | Conditions | Product | Reference |

| Dieckmann Condensation | Aminodicarboxylate ester | Base-catalyzed cyclization, then hydrolysis/decarboxylation | N-substituted-4-piperidone | researchgate.net |

| Gold-Catalyzed Cyclization | N-homopropargyl amide | PPh₃AuNTf₂, MeSO₃H, CH₂Cl₂ | Piperidin-4-one derivative | nih.gov |

Intermolecular reactions construct the piperidine ring by combining two or more separate components. nih.gov These can be classified as two-component reactions or more complex multicomponent reactions (MCRs). nih.govnih.gov Annulation strategies such as [5+1], [4+2], and [3+3] cycloadditions are employed to assemble the six-membered ring. nih.gov

MCRs are particularly efficient as they allow for the construction of complex, structurally diverse piperidine scaffolds in a single step from three or more starting materials. researchgate.net The Strecker reaction, a three-component reaction between a ketone, an amine, and a cyanide source, is a classic MCR used to synthesize α-aminonitriles, which are precursors to amino acids and other derivatives. This approach has been applied to the synthesis of 4-aminopiperidine-4-carboxylic ester moieties. mdpi.com Another example involves a four-component reaction using a Diels-Alder cycloaddition to generate complex piperidone structures. researchgate.net

Stereoselective Synthesis of this compound and Chiral Analogues

The synthesis of specific stereoisomers of this compound is critical, as biological activity is often dependent on the precise three-dimensional arrangement of the molecule. Asymmetric synthesis of chiral piperidines is a challenging but important field. researchgate.net

Stereoselective Mannich reactions offer an efficient route for producing enantiopure piperidine alkaloids and their derivatives. researchgate.net These reactions can be guided by chiral catalysts (external asymmetric induction) to control the stereochemical outcome. researchgate.net

Another advanced strategy is the asymmetric copper-catalyzed cyclizative aminoboration of alkenes. This method has been successfully applied to create chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. researchgate.net

Kinetic resolution is a further technique used to separate enantiomers from a racemic mixture. This has been applied to N-Boc-2-aryl-4-methylenepiperidines, where a chiral base selectively deprotonates one enantiomer, allowing for the separation and subsequent functionalization of enantioenriched piperidines. whiterose.ac.ukwhiterose.ac.uk Biocatalytic methods, using enzymes like imine reductases (IREDs) or transaminases, are also powerful tools for the asymmetric synthesis of chiral amines, offering high stereoselectivity under mild conditions. researchgate.net

| Method | Approach | Key Features | Result | Reference |

| Asymmetric Mannich Reaction | Chiral Catalysis | Creates β-amino carbonyl compounds stereoselectively | Enantiopure piperidine precursors | researchgate.net |

| Asymmetric Aminoboration | Copper/(S,S)-Ph-BPE catalyst | Regiospecific and enantioselective cyclization | Chiral 2,3-cis-disubstituted piperidines | researchgate.net |

| Kinetic Resolution | Chiral Base (e.g., n-BuLi/sparteine) | Selective reaction of one enantiomer in a racemate | Enantioenriched 2-arylpiperidines | whiterose.ac.uk |

| Biocatalysis | Imine Reductases (IREDs) | Enzymatic asymmetric reductive amination | Optically active amines | researchgate.net |

Asymmetric Hydrogenation and Reduction of Precursors

The asymmetric hydrogenation of unsaturated precursors, such as pyridinium salts or enamines, represents a direct and atom-economical approach to chiral piperidines. While specific examples detailing the asymmetric hydrogenation to yield this compound are not extensively documented in publicly available literature, the principles can be inferred from the hydrogenation of related 2-arylpiperidine systems. For instance, the asymmetric hydrogenation of 2-aryl-substituted pyridinium salts has been successfully achieved using iridium catalysts bearing chiral P,N-ligands. This method often proceeds with high enantioselectivity, providing access to enantioenriched 2-arylpiperidines. The mechanism is thought to involve the formation of a chiral metal-hydride complex that delivers hydrogen to the prochiral substrate in a stereocontrolled manner.

Similarly, the reduction of precursor molecules like 2-phenyl-4-piperidone derivatives can be a viable route. The stereochemical outcome of the reduction of the carbonyl group and the subsequent conversion of the resulting hydroxyl group to an amine would be critical in determining the final stereochemistry of the this compound.

Diastereoselective Control in Cyclization and Addition Reactions

Diastereoselective cyclization reactions are fundamental in constructing the piperidine ring with the desired relative stereochemistry. A notable strategy involves the aza-Prins cyclization, which can be employed to generate polysubstituted piperidines with a high degree of stereocontrol. Although direct application to this compound is not explicitly detailed, the methodology's versatility suggests its potential. In a typical aza-Prins cyclization, a homoallylic amine reacts with an aldehyde in the presence of a Lewis acid to form a piperidine ring. The stereochemistry of the substituents on the newly formed ring is influenced by the reaction conditions and the nature of the starting materials.

Radical cyclization of acyclic precursors also offers a powerful tool for the synthesis of substituted piperidines. For example, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can lead to 2,4-disubstituted piperidines. The diastereoselectivity of such reactions can be significantly influenced by the choice of the radical initiator and the reaction conditions, with some methods affording high trans/cis ratios.

Chiral Auxiliary and Ligand-Controlled Methodologies

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to induce chirality in a substrate. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom or another part of an acyclic precursor to direct a cyclization reaction or a functional group transformation in a stereoselective manner. Evans oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries that have proven effective in a wide range of asymmetric transformations.

In catalyst-based approaches, chiral ligands play a pivotal role in transferring stereochemical information from the catalyst to the substrate. In the context of asymmetric hydrogenation, chiral phosphine ligands are frequently employed with transition metals like rhodium, ruthenium, and iridium. The steric and electronic properties of the chiral ligand create a chiral environment around the metal center, which dictates the facial selectivity of the hydrogenation of the prochiral substrate. The choice of ligand is critical for achieving high enantioselectivity and can be tailored to the specific substrate.

Enantioselective Dearomatization and Functionalization Strategies

Enantioselective dearomatization of readily available aromatic compounds is an increasingly important strategy for the synthesis of complex three-dimensional molecules from simple, planar precursors. For the synthesis of the 2-phenylpiperidine (B1215205) core, this could involve the dearomatization of a pyridine (B92270) derivative. For example, the catalytic asymmetric dearomatization of pyridinium salts has been shown to produce chiral dihydropyridines, which can then be further functionalized to access highly substituted piperidines.

Enantioselective functionalization of a pre-existing piperidine ring is another approach. This could involve the enantioselective installation of the phenyl group at the C2 position or the amino group at the C4 position of a suitable piperidine precursor.

Mechanistic Investigations of this compound Synthesis

Elucidation of Reaction Pathways and Transition States

Understanding the reaction pathways and the structures of transition states is crucial for optimizing existing synthetic methods and designing new, more efficient ones. For many of the synthetic methodologies discussed, the precise mechanism for the formation of this compound would need to be investigated through a combination of experimental and computational studies.

For instance, in diastereoselective cyclization reactions, the stereochemical outcome is often rationalized by considering the conformational preferences of the transition state. Factors such as steric hindrance and electronic interactions in the transition state assembly determine which diastereomer is formed preferentially. Computational modeling can provide valuable insights into the energies of different possible transition states, helping to explain the observed stereoselectivity.

Role of Catalysis in Stereocontrol and Efficiency

Catalysis is at the heart of many modern synthetic strategies for producing enantiomerically pure compounds like this compound. In asymmetric hydrogenation, the catalyst, typically a transition metal complex with a chiral ligand, is responsible for creating the stereogenic center with high enantioselectivity. The efficiency of the catalyst is determined by its turnover number (TON) and turnover frequency (TOF), which are measures of how many substrate molecules can be converted per molecule of catalyst and how quickly this conversion occurs, respectively.

The catalyst's role extends beyond just inducing chirality. It also influences the reaction's efficiency by lowering the activation energy of the desired reaction pathway, thereby increasing the reaction rate. In diastereoselective reactions, the catalyst can control which of the possible diastereomeric transition states is favored, thus determining the stereochemical outcome. The interplay between the catalyst, substrate, and reaction conditions is a key area of investigation for optimizing the synthesis of complex molecules.

Chemical Reactivity and Functionalization of the 2 Phenylpiperidin 4 Amine Scaffold

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring is a key functional group, exhibiting characteristic nucleophilicity and basicity that drives its reactivity. This nitrogen atom is a primary site for functionalization through a variety of reactions.

The lone pair of electrons on the piperidine nitrogen atom makes it a potent nucleophile, readily participating in nucleophilic substitution reactions. This reactivity is commonly exploited to introduce a wide range of substituents at the nitrogen atom.

A primary example is the reaction with alkyl halides. The nitrogen atom can attack the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This reaction can be difficult to control, as the newly formed tertiary amine can be more nucleophilic than the starting secondary amine, potentially leading to further alkylation and the formation of a quaternary ammonium (B1175870) salt. libretexts.orgyoutube.com

The piperidine moiety can also act as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions, displacing leaving groups on electron-deficient aromatic rings. nih.gov The mechanism often involves a rate-determining deprotonation of the initial addition intermediate by a second molecule of the amine. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions at the Piperidine Nitrogen

| Reactant Class | Example Reagent | Product Type |

| Alkyl Halides | Benzyl bromide | N-Benzyl-2-phenylpiperidin-4-amine |

| Activated Aryl Halides | 2,4-Dinitrochlorobenzene | N-(2,4-Dinitrophenyl)-2-phenylpiperidin-4-amine |

| Epoxides | Styrene oxide | N-(2-hydroxy-2-phenylethyl)-2-phenylpiperidin-4-amine |

The piperidine nitrogen can be oxidized using various oxidizing agents. The oxidation of secondary amines can lead to a range of products, including hydroxylamines, nitrones, or imines, depending on the specific reagents and reaction conditions. For tertiary amines, oxidation with reagents like hydrogen peroxide or peroxy acids typically yields N-oxides (azane oxides). libretexts.org

In the context of the 2-phenylpiperidine (B1215205) scaffold, photocatalytic oxidation of the corresponding N-Boc protected derivative has been shown to be a versatile method for functionalization. chemrxiv.org Depending on the choice of base, this method can lead to either α-hydroxylation or β-elimination via a common N-acyliminium ion intermediate. chemrxiv.org Notably, under certain oxidative conditions, 2-phenylpiperidine derivatives can undergo an unconventional ring-opening reaction through C-N bond cleavage, followed by oxidation at the benzylic position. chemrxiv.org

The nucleophilic piperidine nitrogen readily reacts with acylating agents to form stable amide bonds. Common reagents for this transformation include acyl chlorides, acid anhydrides, and activated esters. These reactions are fundamental in peptide synthesis and for introducing diverse acyl groups onto the piperidine scaffold.

Similarly, carbamates can be synthesized by reacting the amine with chloroformates, activated carbonates (such as those derived from p-nitrophenyl chloroformate), or isocyanates. nih.govnih.gov Carbamate formation is a common strategy for creating prodrugs or modifying the physicochemical properties of a molecule. Modern methods also allow for carbamate synthesis using carbon dioxide as a C1 source in conjunction with alkyl halides. organic-chemistry.org

Table 2: Reagents for Amide and Carbamate Formation

| Desired Functional Group | Reagent Class | Example Reagent |

| Amide | Acyl Halide | Acetyl chloride |

| Amide | Acid Anhydride | Acetic anhydride |

| Carbamate | Chloroformate | Ethyl chloroformate |

| Carbamate | Isocyanate | Phenyl isocyanate |

Reactivity of the Piperidine Ring System

Beyond the nitrogen atom, the carbon framework of the piperidine ring and the attached phenyl group offer additional sites for chemical modification.

The phenyl group at the C2 position of the piperidine ring is susceptible to electrophilic aromatic substitution (EAS). The piperidine ring, being an alkyl substituent, generally acts as an activating group and an ortho, para-director for incoming electrophiles. researchgate.net This allows for the introduction of a variety of functional groups onto the aromatic ring.

Standard EAS reactions can be employed, though the conditions must be chosen carefully to avoid side reactions at the amine functionalities. masterorganicchemistry.com The basicity of the piperidine nitrogen may necessitate N-protection or the use of excess acid catalyst, which can protonate the nitrogen and alter its directing effect.

Table 3: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Typical Reagents | Expected Major Products |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | ortho-nitro and para-nitro derivatives |

| Bromination | Br⁺ | Br₂, FeBr₃ | ortho-bromo and para-bromo derivatives |

| Friedel-Crafts Acylation | RCO⁺ | Acyl chloride, AlCl₃ | ortho-acyl and para-acyl derivatives |

| Sulfonation | SO₃ | Fuming H₂SO₄ | ortho-sulfonic acid and para-sulfonic acid derivatives |

Direct functionalization of the C-H bonds of the piperidine ring is a powerful strategy for introducing substituents. The C2 position is particularly activated due to its benzylic nature and its proximity to the ring nitrogen, which can stabilize charged intermediates. nih.gov

A well-established method involves the deprotonation of the C2 carbon using a strong base, such as n-butyllithium, often in the presence of a chiral ligand like (-)-sparteine for asymmetric synthesis. rsc.org This generates a configurationally stable organolithium intermediate. Quenching this intermediate with various electrophiles allows for the stereoselective synthesis of 2,2-disubstituted piperidines. rsc.org

Table 4: Electrophiles for Quenching C2-Lithiated Piperidine

| Electrophile Class | Example Reagent | Resulting C2-Substituent |

| Alkyl Halides | Methyl iodide | -CH₃ |

| Aldehydes | Benzaldehyde | -CH(OH)Ph |

| Ketones | Acetone | -C(OH)(CH₃)₂ |

| Carbon Dioxide | CO₂ (solid) | -COOH |

Strategies for Scaffold Diversification

The diversification of the 2-Phenylpiperidin-4-amine scaffold is crucial for developing extensive libraries of compounds for biological screening. Strategies primarily focus on reactions involving the amino group and modifications of the phenyl and piperidine rings.

The secondary amine at the 4-position of the piperidine ring is a key handle for introducing a wide array of functional groups. Common strategies to diversify this position include N-alkylation, N-acylation, reductive amination, and transition metal-catalyzed cross-coupling reactions.

N-Alkylation: This reaction involves the introduction of alkyl, arylalkyl, or heteroarylalkyl substituents onto the nitrogen atom. The reaction typically proceeds via nucleophilic substitution of an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid researchgate.net. The choice of solvent and base is critical to control the extent of alkylation and avoid the formation of quaternary ammonium salts researchgate.net.

N-Acylation: The amino group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction forms an amide bond, which can significantly alter the electronic and steric properties of the molecule. Acylation has been shown to be highly selective for primary and secondary amines, even in the presence of other nucleophilic groups like hydroxyls nih.govresearchgate.net.

Reductive Amination: This powerful one-pot reaction allows for the formation of a new carbon-nitrogen bond by reacting the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine masterorganicchemistry.comchim.itresearchgate.netyoutube.com. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) masterorganicchemistry.com. This method is highly versatile for introducing a wide range of substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds, particularly for the synthesis of arylamines wikipedia.orgopenochem.orgacsgcipr.orglibretexts.org. While typically used to couple an amine with an aryl halide, variations of this reaction can be employed to further functionalize the amino group of the this compound scaffold with various aryl or heteroaryl partners wikipedia.orgacsgcipr.orglibretexts.org. The choice of palladium catalyst, ligand, and base is crucial for the success of this reaction wikipedia.orgacsgcipr.orglibretexts.org.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetonitrile) | N-Alkyl-2-phenylpiperidin-4-amine |

| N-Acylation | Acyl chloride or anhydride, Base (e.g., Triethylamine), Solvent (e.g., DCM) | N-Acyl-2-phenylpiperidin-4-amine |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE) | N-Substituted-2-phenylpiperidin-4-amine |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Ligand, Base (e.g., NaOtBu), Solvent (e.g., Toluene) | N-Aryl-2-phenylpiperidin-4-amine |

This table provides a general overview of common reactions for diversifying the amino moiety. Specific conditions may vary depending on the substrate.

Further diversification of the this compound scaffold can be achieved by modifying the phenyl and piperidine rings.

Piperidine Ring Functionalization: The piperidine ring can be functionalized at various positions. One notable method is the directed lithiation of an N-protected piperidine. For instance, N-Boc-2-phenylpiperidine can be deprotonated at the 2-position using a strong base like n-butyllithium, followed by quenching with an electrophile to introduce a substituent at that position researchgate.netelectronicsandbooks.com. This strategy allows for the introduction of various functional groups, such as alkyls, with good control over stereochemistry electronicsandbooks.comnih.gov.

Phenyl Ring Functionalization: The phenyl group is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of substituents on the aromatic ring fiveable.melibretexts.orglibretexts.org. The position of substitution (ortho, meta, or para) is directed by the existing piperidine substituent and any other groups present on the phenyl ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation fiveable.melibretexts.org. Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed if a handle like a halogen is present on the phenyl ring, enabling the formation of carbon-carbon bonds with a wide range of partners researchgate.netmdpi.com.

| Ring System | Reaction Type | Reagents and Conditions | Potential Products |

| Piperidine | Directed Lithiation | N-Boc protection, n-BuLi, Electrophile | 2-Substituted-2-phenylpiperidin-4-amine derivatives |

| Phenyl | Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄ for nitration) | Substituted-phenyl-2-piperidin-4-amine derivatives |

| Phenyl | Suzuki-Miyaura Cross-Coupling | Aryl halide, Boronic acid, Palladium catalyst, Base | Biaryl-substituted this compound derivatives |

This table illustrates general strategies for modifying the core rings of the scaffold. The feasibility and outcome of these reactions depend on the specific substrate and reaction conditions.

This compound as a Key Building Block in Complex Molecule Synthesis

The this compound scaffold serves as a valuable starting material for the synthesis of more complex molecules, particularly in the realm of drug discovery mdpi.comnih.gov. Its inherent structural features, including a chiral center at the 2-position and a modifiable amino group, make it an attractive synthon for creating compounds with defined three-dimensional architectures.

While specific examples detailing the multi-step synthesis of complex molecules starting directly from this compound are not extensively documented in readily available literature, the general utility of substituted piperidines as key intermediates is well-established mdpi.comnih.gov. The functional handles present on the this compound scaffold allow for its incorporation into larger molecular frameworks through the reactions described in the previous sections. For instance, the amino group can be used to link the scaffold to other molecular fragments via amide bond formation or reductive amination, while the phenyl and piperidine rings can be further elaborated to build complexity. The synthesis of various bioactive compounds often involves the use of such piperidine-containing building blocks mdpi.com.

Structural Elucidation and Conformational Analysis of 2 Phenylpiperidin 4 Amine

Spectroscopic Characterization Methods for Structural Assignment

Spectroscopic methods are fundamental in piecing together the molecular puzzle of 2-phenylpiperidin-4-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to determine its connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Distinction and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between isomers and elucidating the stereochemistry of this compound derivatives. Both ¹H and ¹³C NMR are crucial for confirming the piperidine (B6355638) ring structure and the substitution patterns.

The existence of cis and trans isomers can be determined by NMR. For instance, in related substituted piperidines, the interconversion between isomers can be rapid at higher temperatures, resulting in a single set of signals in the NMR spectrum. However, at lower temperatures, this interconversion slows down, allowing for the observation of distinct peaks for each isomer. bhu.ac.in The chemical shifts and coupling constants of the protons on the piperidine ring provide detailed information about their relative orientation (axial or equatorial). For example, the presence of diastereotopic protons, often found in a CH₂ group within a chiral molecule, can lead to distinct chemical shifts, further aiding in stereochemical assignment. masterorganicchemistry.com

In derivatives of this compound, the orientation of the phenyl group and other substituents on the piperidine ring significantly influences the chemical shifts of the ring protons. For example, in isomeric 1,2,5-trimethyl-4-phenylpiperidin-4-ols, ¹H NMR spectra provide clear evidence for the configurations of the methyl groups and the hydroxyl group. rsc.org Specifically, the analysis can reveal whether the piperidine ring exists in a preferred chair conformation and the orientation of the bulky phenyl group. rsc.org

Table 1: Representative ¹H NMR and ¹³C NMR Data for this compound Derivatives.

| Compound/Derivative | Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) | Assignment | Reference |

|---|---|---|---|---|---|

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | ¹H | 9.32 | s | OH | acs.org |

| ¹H | 7.12 | t, J = 7.8 | Ar-H | acs.org | |

| ¹H | 3.54, 3.21 | m | Piperidine-H | acs.org | |

| ¹H | 0.76 | d, J = 7.4 | CH₃ | acs.org | |

| ¹³C | 157.3 | Ar-C (C-OH) | acs.org | ||

| ¹³C | 59.2, 54.2, 43.4, 40.3, 32.6, 21.5, 11.3 | Piperidine-C, CH₃ | acs.org | ||

| 4-(Aminomethyl)-1-benzyl-N,2,6-triphenylpiperidin-4-amine | ¹H | 9.08 | s | NH | tandfonline.com |

| ¹H | 6.91–7.77 | m | Ar-H | tandfonline.com | |

| ¹H | 3.64 | s | N-CH₂ | tandfonline.com | |

| ¹H | 1.52 | br | NH₂ | tandfonline.com | |

| ¹³C | 143.61, 138.20, 134.65, 132.33, 131.77, 130.85, 130.32, 129.58, 129.05, 128.71, 127.29, 126.85 | Ar-C | tandfonline.com | ||

| ¹³C | 62.51, 58.76, 49.41, 44.43, 34.12 | Piperidine-C, CH₂ | tandfonline.com |

Note: This table presents a selection of data from the literature and is not exhaustive.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound molecule. studymind.co.uk The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds. mvpsvktcollege.ac.in

For this compound, the primary amine (NH₂) and secondary amine (NH) groups within the piperidine ring are of particular interest. A primary amine typically shows two N-H stretching bands in the region of 3300-3500 cm⁻¹, while a secondary amine shows a single N-H stretch in the same region. mvpsvktcollege.ac.inlibretexts.org The absence of a band in this region would suggest a tertiary amine. mvpsvktcollege.ac.in

Other significant absorptions include those for the aromatic C-H bonds of the phenyl group (around 3000-3100 cm⁻¹) and the aliphatic C-H bonds of the piperidine ring (around 2850-3000 cm⁻¹). mvpsvktcollege.ac.in The C-C stretching vibrations of the aromatic ring typically appear in the 1500-1600 cm⁻¹ region. mvpsvktcollege.ac.in The fingerprint region, below 1500 cm⁻¹, contains complex vibrations that are unique to the molecule and can be used for definitive identification by comparison with a known spectrum. studymind.co.uksavemyexams.com

Table 2: Characteristic IR Absorption Frequencies for this compound and its Derivatives.

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (typically two bands) | Medium | mvpsvktcollege.ac.inlibretexts.org |

| Secondary Amine | N-H Stretch | 3300 - 3500 (one band) | Medium | mvpsvktcollege.ac.inlibretexts.org |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak | mvpsvktcollege.ac.in |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium to Strong | mvpsvktcollege.ac.in |

| Aromatic C=C | C=C Stretch | 1500 - 1600 | Medium to Weak | mvpsvktcollege.ac.in |

| Amine | C-N Stretch | 1020 - 1250 | Medium | libretexts.org |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. In aliphatic amines, the molecular ion peak is typically an odd number due to the nitrogen rule. libretexts.org A common fragmentation pathway for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu The loss of small, stable neutral molecules can also be observed. miamioh.edu

For derivatives of this compound, the fragmentation pattern will be influenced by the nature and position of the substituents. For example, in the analysis of fentanyl analogs, which share the 4-anilinopiperidine core structure, characteristic fragmentation patterns are used for their identification. researchgate.net The analysis of these patterns allows for the piecing together of the molecular structure. miamioh.edu

Table 3: Common Fragmentation Patterns in Mass Spectrometry of Amines.

| Fragmentation Process | Description | Resulting Ion | Reference |

|---|---|---|---|

| α-Cleavage | Cleavage of the C-C bond adjacent to the nitrogen atom. | A resonance-stabilized iminium cation. | libretexts.orgmiamioh.edu |

| Loss of an Alkyl Radical | The largest alkyl group attached to the α-carbon is preferentially lost. | [M - R]⁺ | miamioh.edu |

| McLafferty Rearrangement | In primary amides, this can be a dominant fragmentation pathway. | A radical cation and a neutral alkene. | libretexts.org |

| Nitrogen Rule | A molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. | Odd m/z for the molecular ion. | libretexts.orgmsu.edu |

X-ray Crystallographic Analysis of this compound Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline derivatives of this compound. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers.

Determination of Absolute Configuration

For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute configuration of stereocenters. nih.gov This is crucial for understanding the structure-activity relationships of these compounds. The absolute configuration of isomers can be determined through X-ray investigations, as has been done for related compounds like phenaridine. nih.gov The arrangement of atoms in the crystal lattice allows for the unambiguous assignment of R or S configurations at each chiral center. columbia.edu

Solid-State Conformational Preferences

X-ray crystallographic studies reveal the preferred conformation of the molecule in the solid state. For piperidine-containing compounds, the piperidine ring typically adopts a chair conformation, which is the most thermodynamically stable arrangement. Crystallographic analysis of similar compounds has shown that the piperidine ring maintains this chair geometry with minimal deviation.

Computational Conformational Analysis and Energy Landscapes

The conformational flexibility of the this compound scaffold is a critical determinant of its interaction with biological targets. Computational methods provide powerful tools to explore the potential energy surface and identify low-energy conformers.

Molecular mechanics (MM) methods, which employ classical mechanics to model molecular systems, are instrumental in the initial exploration of the conformational space of molecules like this compound. wikipedia.org These methods utilize force fields, which are collections of equations and associated constants that calculate the potential energy of a molecule as a function of its atomic coordinates. wikipedia.orgnih.gov The accuracy of MM calculations is highly dependent on the quality of the force field parameters. rsc.org

For piperidine-containing structures, force fields such as MM3 and MM4, developed by Allinger and coworkers, have demonstrated high accuracy in reproducing experimental geometries and energetic properties. wikipedia.org Modern approaches to force field development are increasingly data-driven, utilizing large datasets of quantum mechanical calculations to train neural networks for predicting parameters, which allows for broader applicability to diverse drug-like molecules. rsc.orgarxiv.org The selection of a suitable force field is crucial, as parameters are generally not transferable between different force fields. wikipedia.org

The process typically involves:

Initial Structure Generation: Generating a diverse set of initial three-dimensional conformers.

Energy Minimization: Using the chosen force field to optimize the geometry of each conformer to the nearest local energy minimum. wikipedia.org This process identifies stable conformations.

Systematic or Stochastic Search: Employing algorithms to systematically or randomly vary torsion angles to explore the entire conformational space, although this can be computationally intensive for flexible molecules. drugdesign.org

The resulting low-energy conformers from MM calculations provide a foundational understanding of the accessible shapes of this compound, which can then be subjected to more rigorous quantum mechanical analysis.

Density Functional Theory (DFT) is a quantum mechanical method that has become a cornerstone for the accurate calculation of molecular structures and energies. ntnu.no It is frequently used to refine the geometries of conformers previously identified by molecular mechanics and to obtain more reliable relative energies between them. usb.ac.irchemrxiv.org

For piperidine derivatives, DFT calculations, often using hybrid functionals like B3LYP, have been shown to provide results that are in good agreement with experimental data. usb.ac.irresearchgate.net The choice of the basis set, such as the 6-31G* or def2-TZVP, and the inclusion of dispersion corrections are critical for achieving high accuracy, especially for systems with non-covalent interactions. usb.ac.ircornell.edu

The application of DFT in the conformational analysis of this compound involves:

Geometry Optimization: Starting from the MM-generated conformers, DFT is used to perform a full geometry optimization to locate the precise minimum on the potential energy surface. ntnu.nostorion.ru

Energy Calculation: Single-point energy calculations are performed on the optimized geometries to determine their relative stabilities. storion.ru

Vibrational Frequency Analysis: This analysis confirms that the optimized structures are true minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections, which can be used to calculate relative Gibbs free energies (ΔG) between conformers. storion.ru

Studies on related substituted piperidines have demonstrated the power of DFT in elucidating conformational preferences, such as the axial versus equatorial orientation of substituents, which are governed by a delicate balance of steric and electronic effects. acs.orgresearchgate.net For instance, DFT calculations have been used to explain the high diastereoselectivities observed in the synthesis of substituted piperidines by analyzing the relative stabilities of reaction intermediates. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Piperidine Derivative Analysis

| Functional | Basis Set | Key Features & Applications |

| B3LYP | 6-31G* | A widely used hybrid functional, often providing a good balance of accuracy and computational cost for organic molecules. usb.ac.ir |

| M06-2X | 6-311G** | A high-nonlocality functional that performs well for non-covalent interactions and thermochemistry. researchgate.net |

| PBE0 | def2-TZVP | A hybrid functional often recommended for its accuracy in predicting geometries, especially when combined with dispersion and solvation corrections. cornell.edu |

| CAM-B3LYP | cc-pVTZ | A long-range corrected hybrid functional, suitable for systems where long-range interactions are important. chemrxiv.org |

This table is for illustrative purposes and the optimal choice of functional and basis set may vary depending on the specific properties being investigated.

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules over time. wikipedia.orgmdpi.com This technique allows for the exploration of the conformational ensemble of this compound in a simulated environment, such as in solution, which is more representative of physiological conditions. chemrxiv.orgnih.gov

An MD simulation protocol for this compound would typically involve:

System Setup: The molecule is placed in a simulation box filled with a chosen solvent (e.g., water). chemrxiv.org

Force Field Application: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is assigned to describe the inter- and intramolecular interactions. mdpi.com

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to allow the solvent to relax around the solute. chemrxiv.org

Production Run: A long simulation is run to generate a trajectory of the molecule's motion over time. chemrxiv.org

Analysis of the MD trajectory can reveal:

Conformational Landscapes: By plotting relevant geometric parameters (e.g., dihedral angles) against each other, one can visualize the conformational landscape and identify the most populated conformational states.

Transition Frequencies: The simulation can show how often the molecule transitions between different stable conformations.

Hydrogen Bonding Dynamics: The formation and breaking of intra- and intermolecular hydrogen bonds can be monitored over time.

Enhanced sampling techniques, such as Replica Exchange Molecular Dynamics (REMD) or Metadynamics, can be employed to overcome energy barriers and more efficiently sample the conformational space, which is particularly useful for complex molecules with multiple rotatable bonds. mdpi.comrsc.org

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods delve into the electronic properties of a molecule, providing insights that are fundamental to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and spatial distribution of these orbitals are key to understanding a molecule's behavior as an electron donor or acceptor. numberanalytics.comwpmucdn.com

For this compound:

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile. The energy of the HOMO is related to the ionization potential. Regions of high HOMO density, likely associated with the amine groups, indicate nucleophilic sites. libretexts.org

LUMO: The LUMO is the orbital that is most likely to accept electrons in a reaction with a nucleophile. The energy of the LUMO is related to the electron affinity. Regions of high LUMO density indicate electrophilic sites. libretexts.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ekb.eg

Quantum chemical calculations, typically using DFT, can compute and visualize these frontier orbitals, providing a qualitative and quantitative basis for predicting how this compound might interact with other molecules. usb.ac.irekb.eg

Table 2: Illustrative Frontier Molecular Orbital Data

| Parameter | Description | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater electron-donating ability (nucleophilicity). libretexts.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electron-accepting ability (electrophilicity). libretexts.org |

| ΔE (LUMO-HOMO) | Energy gap between LUMO and HOMO | Smaller gap suggests higher reactivity and lower kinetic stability. ekb.eg |

The actual values would be obtained from specific quantum chemical calculations.

The electron density distribution within a molecule dictates its size, shape, and how it interacts with its environment. The Molecular Electrostatic Potential (MEP) is a particularly useful property derived from the electron density. It maps the electrostatic potential onto the molecule's surface, providing a visual guide to its charge distribution and reactive sites. researchgate.netuni-muenchen.denumberanalytics.com

The MEP is calculated by determining the energy of interaction between a positive point charge (a proton) and the molecule's electron and nuclear charge distribution at every point on its surface. uni-muenchen.de The resulting map is color-coded:

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are attractive to electrophiles. These are often found near lone pairs of electronegative atoms like nitrogen and oxygen. numberanalytics.com

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and attractive to nucleophiles. These are typically found around hydrogen atoms, particularly those attached to heteroatoms (e.g., N-H). numberanalytics.com

Green/Yellow Regions: Represent areas of neutral or near-neutral potential. numberanalytics.com

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the piperidine ring and the amino group, highlighting their basic and nucleophilic character. Positive potential (blue) would be expected around the hydrogen atoms of the amino group and the N-H of the piperidine ring, indicating sites susceptible to interaction with electron-rich species. The phenyl ring would exhibit a more complex pattern related to its π-electron system. This detailed mapping is invaluable for understanding non-covalent interactions, such as hydrogen bonding and receptor binding. researchgate.net

Prediction of Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound are governed by the interplay of its structural and electronic features. The molecule possesses two primary sites for chemical reactions: the primary amino group at the C4 position and the secondary amino group within the piperidine ring. The presence of a phenyl group at the C2 position introduces significant steric and electronic effects that influence the molecule's conformational preferences and, consequently, its reaction pathways.

The fundamental reactivity of this compound stems from the nucleophilic character of its two nitrogen atoms. smolecule.com These nitrogen atoms can participate in a variety of chemical transformations, including acid-base reactions, nucleophilic substitutions, and acylations. smolecule.comcymitquimica.com The prediction of which site will react (regioselectivity) and the spatial orientation of the resulting products (stereoselectivity) are crucial for its synthetic applications.

Predicted Chemical Reactions

The reactivity of this compound is typical of piperidine derivatives and amines. The lone pair of electrons on both the endocyclic and exocyclic nitrogen atoms allows for reactions with various electrophiles.

| Reaction Type | Description | Relevant Reactive Site(s) |

| N-Alkylation | Reaction with alkyl halides or other alkylating agents to form secondary, tertiary, or quaternary ammonium (B1175870) salts. This is a common method for introducing substituents on the nitrogen atoms. cymitquimica.com | Primary amine (C4-NH2), Secondary amine (NH of the ring) |

| N-Acylation | Reaction with acyl chlorides or anhydrides to form amides. This reaction is often used to introduce functional groups or to serve as a protective strategy in multi-step syntheses. cymitquimica.comnih.gov | Primary amine (C4-NH2), Secondary amine (NH of the ring) |

| Reductive Amination | The primary amine can react with aldehydes or ketones to form an imine, which is then reduced in situ to a secondary amine. Conversely, the secondary amine of the piperidine ring can undergo reductive amination with carbonyl compounds. mdpi.com | Primary amine (C4-NH2), Secondary amine (NH of the ring) |

| Conjugate Addition | The amine groups can act as nucleophiles in Michael-type additions to α,β-unsaturated carbonyl compounds. The synthesis of related piperidines often involves conjugate addition as a key step. d-nb.info | Primary amine (C4-NH2), Secondary amine (NH of the ring) |

| Oxidation | Under specific conditions, the amine groups can be oxidized. For instance, primary amines can be oxidized to imines or other nitrogen-containing functional groups. smolecule.com | Primary amine (C4-NH2) |

Prediction of Selectivity

Predicting the selectivity in reactions involving this compound requires considering steric hindrance, electronic effects, and the stereochemistry of the starting material. The molecule exists as a pair of diastereomers, cis and trans, which can exhibit different reactivities.

Regioselectivity:

The competition between the two nitrogen atoms is a key factor in determining the outcome of a reaction.

Steric Effects: The primary amine at the C4 position is generally less sterically hindered than the secondary amine within the piperidine ring. The phenyl group at C2 further increases the steric bulk around the ring nitrogen, making the exocyclic C4-amine the more likely site of attack for bulky reagents.

Electronic Effects: The nucleophilicity of the nitrogen atoms can be modulated by the solvent and pH. In many synthetic procedures involving similar structures, a protecting group, such as a tert-butyloxycarbonyl (Boc) group, is placed on the ring nitrogen. This deactivates the ring nitrogen, allowing for selective reaction at the C4-amine. Subsequent deprotection yields the N-substituted product. chemicalbook.comlookchem.com

Reaction Conditions: The choice of reagents, solvent, and temperature can be tuned to favor one reactive site over the other. For example, specific catalysts can direct alkylation or acylation to either the endocyclic or exocyclic amine.

Stereoselectivity:

The this compound core has two stereocenters (C2 and C4), leading to diastereomers. The relative orientation of the phenyl group and the amino group (cis or trans) dictates the most stable conformation and influences the direction of reagent approach.

Conformational Influence: The piperidine ring typically adopts a chair conformation. The bulky phenyl group at C2 is expected to preferentially occupy an equatorial position to minimize steric strain. researchgate.net This conformational preference can create a significant difference in the steric environment on either face of the molecule, leading to diastereoselective reactions.

Diastereomeric Influence: Syntheses of related substituted piperidines often result in mixtures of cis and trans diastereomers. d-nb.info The ratio of these products is a direct reflection of the selectivity of the reaction. For instance, in the synthesis of N-Benzyl-2-(2-phenylpiperidin-4-yl)ethan-1-amine, a related structure, the final product was isolated as a 75:25 mixture of cis and trans isomers, indicating a preference for the cis configuration in that particular reaction sequence. d-nb.info This suggests that the stereochemistry of the starting material or intermediates plays a crucial role in directing the stereochemical outcome of subsequent transformations.

The table below summarizes the key factors influencing selectivity in reactions of this compound.

| Selectivity Type | Controlling Factors | Predicted Outcome |

| Regioselectivity | Steric Hindrance: Phenyl group at C2 sterically shields the ring nitrogen. | Reactions with bulky reagents are predicted to occur preferentially at the less hindered C4-primary amine. |

| Protecting Groups: Use of N-Boc or other protecting groups on the ring nitrogen. | Allows for selective functionalization of the C4-amine. chemicalbook.comlookchem.com | |

| Stereoselectivity | Conformation: The phenyl group prefers an equatorial position in the chair conformation. researchgate.net | Reagents are expected to approach from the less hindered face, leading to a preferred diastereomeric product. |

| Existing Stereochemistry: The cis or trans nature of the starting material. | The reaction pathway may favor the formation of one diastereomer over the other, as seen in the synthesis of related compounds where cis:trans ratios are reported. d-nb.info |

Molecular Recognition Principles and Computational Ligand Design Involving the 2 Phenylpiperidine Scaffold

Fundamental Principles of Ligand-Target Interactions

The interaction between a ligand, such as a derivative of 2-phenylpiperidine (B1215205), and its biological target is a highly specific process governed by the principles of molecular recognition. This process relies on a complementary relationship between the ligand and the binding site of the target protein, often a receptor or an enzyme. The binding is driven by a combination of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

The 2-phenylpiperidine scaffold itself provides a rigid framework that orients key functional groups in a precise three-dimensional arrangement. The phenyl group can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket. The piperidine (B6355638) ring, typically in a chair conformation, positions substituents at the 4-position to interact with specific sub-pockets of the target. The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor, forming crucial salt bridges with acidic residues like aspartate or glutamate. mdpi.com Computational modeling and docking studies are instrumental in visualizing and predicting these interactions, guiding the rational design of new ligands with enhanced affinity and selectivity. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies on 2-Phenylpiperidin-4-amine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of this compound, these studies involve systematically modifying different parts of the molecule and assessing the impact on its binding affinity and functional activity at various biological targets.

Modifications to the substituents on the this compound core have a profound impact on the binding affinity and selectivity of these compounds for their targets.

Substituents on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is critical for activity. For instance, in a series of compounds targeting the vesicular acetylcholine (B1216132) transporter (VAChT), the introduction of a carbonyl-containing scaffold at the 4-position of the piperidine ring was a key feature for high-affinity binding. nih.gov In other series, the length and nature of an alkyl or aralkyl group at this position can significantly influence affinity for sigma (σ) receptors. csic.es For example, increasing the linker length between the piperidine nitrogen and a terminal group can enhance affinity for σ1 receptors. csic.es

Substituents on the Phenyl Ring: Modifications to the phenyl ring at the 2-position can modulate binding. The position and electronic nature of substituents (e.g., electron-donating or electron-withdrawing groups) can affect interactions within the binding pocket. nih.gov For example, in a study of NAPE-PLD inhibitors, the presence of a phenyl group at the 3-position of the piperidine ring was found to be a key element for potent inhibitory activity. acs.org

Substituents on the 4-Amino Group: The group attached to the 4-amino nitrogen is another critical determinant of activity. In the context of fentanyl analogs, the nature of the acyl group on the 4-anilino nitrogen dramatically influences potency at opioid receptors. nih.gov Similarly, for σ receptor ligands, modifications at this position can fine-tune affinity and selectivity. mdpi.com

The following table summarizes the impact of various substituent modifications on the binding affinity of 2-phenylpiperidine derivatives for different receptors.

| Compound/Derivative | Target Receptor(s) | Modification | Impact on Binding Affinity | Reference |

| Carbonyl-containing derivatives | VAChT | Introduction of a carbonyl group at the 4-position of the piperidine ring. | High potency and good selectivity for VAChT. | nih.gov |

| Pyrimidine-4-carboxamides | NAPE-PLD | Combination of (S)-3-phenylpiperidine with (S)-3-hydroxypyrrolidine. | 10-fold increase in activity. | acs.org |

| Pyridine (B92270) derivatives | σ1 Receptor | Increasing the linker length from an amino group to an ethylamino, propylamino, or butylamino group. | Increased hσ1R affinity. | csic.es |

| Pyridine derivatives | σ1 Receptor | Introduction of a methyl group at the N-(prop-2-yn-1-yl)amino substituent. | Significantly increased affinity. | csic.es |

| Fentanyl analogs | Opioid Receptors | Insertion of a methyl group at the C-3 position of the piperidine ring. | Highly potent and long-acting. | nih.gov |

Stereochemistry plays a pivotal role in the molecular recognition of this compound derivatives. ulisboa.ptuou.ac.in Since biological targets are chiral environments, they often exhibit stereoselectivity, meaning they preferentially bind to one enantiomer or diastereomer over another.

The 2-phenylpiperidine scaffold contains at least two stereocenters (at C2 and C4 of the piperidine ring), leading to the possibility of multiple stereoisomers. The relative and absolute configuration of these centers dictates the spatial orientation of the phenyl group and the 4-amino substituent, which in turn affects how the ligand fits into the binding site.

For example, in the development of NAPE-PLD inhibitors, the combination of (S)-3-phenylpiperidine with (S)-3-hydroxypyrrolidine resulted in the most potent compound, highlighting the importance of specific stereochemistry for optimal activity. acs.org Similarly, for ligands targeting σ receptors, the stereochemistry of the 2-phenylpiperidine core can significantly influence binding affinity and selectivity between σ1 and σ2 subtypes. The (2R,4R)-enantiomer of some derivatives has been noted for its role as a ligand in specific chemical reactions. vulcanchem.com The distinct three-dimensional arrangement of functional groups in different stereoisomers leads to different interaction patterns with the amino acid residues of the target protein, resulting in variations in binding energy and, consequently, biological activity.

In Vitro Molecular Binding Assays

In vitro molecular binding assays are essential experimental tools for characterizing the interaction of this compound derivatives with their biological targets. These assays provide quantitative data on binding affinity and selectivity.

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. These are typically competitive binding experiments where the test compound's ability to displace a radiolabeled ligand from the receptor is measured. The results are often expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Derivatives of this compound have been extensively evaluated for their affinity at various receptors, including:

Sigma Receptors (σ1R and σ2R): These receptors are implicated in a range of neurological disorders. frontiersin.orgnih.gov Many 2-phenylpiperidine derivatives show high affinity for σ1 and/or σ2 receptors. mdpi.comcsic.es For example, certain polyfunctionalized pyridines with a 1-benzylpiperidin-4-yl moiety exhibit nanomolar affinity for σ1 receptors. mdpi.com Selectivity for σ1 over σ2 receptors is a key parameter, as it can determine the specific pharmacological profile of a compound. mdpi.comnih.gov

Opioid Receptors (μ, δ, κ): The 4-anilidopiperidine substructure, which is related to this compound, is the core of the potent opioid analgesic fentanyl and its analogs. nih.gov Binding assays using radiolabeled ligands like [³H]DAMGO for the μ-opioid receptor are used to determine the affinity of new derivatives. tandfonline.com Some fentanyl-related compounds also show affinity for σ1 receptors, leading to the development of bifunctional ligands. scielo.br

The following table presents binding affinity data for selected 2-phenylpiperidine derivatives at various receptors.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| Compound 5 (a pyridine derivative) | hσ1R | 1.45 | mdpi.com |

| Compound (-)-[11C]24b | VAChT | 0.78 | nih.gov |

| Carfentanil | μ-opioid | 0.0006 | nih.gov |

| Carfentanil | κ-opioid | 0.0008 | nih.gov |

| Carfentanil | δ-opioid | 0.75 | nih.gov |

| Fentanyl Triazole Derivative 6d | MOR (IC50) | 1900 | scielo.br |

| Fentanyl Triazole Derivative 6d | σ1R (IC50) | 6900 | scielo.br |

Derivatives of 2-phenylpiperidine have also been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). cnjournals.comresearchgate.net These enzymes are involved in the breakdown of the neurotransmitter acetylcholine and are important targets in the treatment of Alzheimer's disease. hilarispublisher.com

Enzyme inhibition kinetic studies are performed to determine the potency and mechanism of inhibition. The half-maximal inhibitory concentration (IC50) is a common measure of potency, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

For example, a tacrine-donepezil hybrid containing a 1-benzylpiperidin-4-yl moiety showed potent nanomolar inhibition of both AChE and BChE. hilarispublisher.com Kinetic studies and molecular modeling suggested that this compound binds to both the catalytic and peripheral anionic sites of AChE. hilarispublisher.com The inhibitory activity of these compounds is influenced by the nature of the substituents, with electron-donating or electron-withdrawing groups affecting the inhibition mechanism. nih.govnih.gov

The following table provides examples of the enzyme inhibitory activity of compounds containing a piperidine moiety.

| Compound | Enzyme | Inhibitory Activity (IC50) | Reference |

| Tacrine-donepezil hybrid (51) | AChE | Potent (nanomolar) | hilarispublisher.com |

| Tacrine-donepezil hybrid (51) | BChE | Potent (nanomolar) | hilarispublisher.com |

| Compound 2a (a carbacylamidophosphate) | AChE | Potent inhibitor | nih.gov |

| Compound 2b (a carbacylamidophosphate) | BChE | Potent inhibitor | nih.gov |

Computational Modeling for Ligand Design and Optimization

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For scaffolds like 2-phenylpiperidine, these in silico methods provide deep insights into ligand-receptor interactions, predict binding affinities, and accelerate the identification of novel, potent molecules. By simulating molecular behavior at an atomic level, researchers can prioritize synthetic efforts, reduce costs, and shorten the drug development timeline. drugtargetreview.com The primary computational techniques employed include molecular docking, pharmacophore modeling, and rigorous free energy calculations.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. diva-portal.org This technique involves placing the ligand into the binding site of a receptor and evaluating its conformation and interaction energy using a scoring function. diva-portal.org For derivatives of the 2-phenylpiperidine scaffold, molecular docking has been instrumental in elucidating binding modes and identifying key interactions that govern their activity at various biological targets. nih.govnih.gov

In studies involving phenylpiperidine derivatives as dual inhibitors for the neurokinin-1 receptor (NK1R) and the serotonin (B10506) transporter (SERT), molecular docking revealed crucial amino acid interactions within the binding cavities. nih.gov For the SERT protein, key interactions were observed with residues such as Glu33, Asp395, and Arg26. nih.gov At the NK1R, important interactions were identified with Ala30, Lys7, Asp31, Phe5, and Tyr82. nih.gov These findings provide a structural basis for the dual inhibitory activity and guide the design of new compounds with improved potency. nih.gov

Similarly, in the search for inhibitors of the main protease (Mpro) of SARS-CoV-2, docking studies on novel piperidine derivatives were performed. nih.gov The binding energies for the designed ligands were calculated to be in the range of -5.9 to -7.3 kcal/mol, indicating favorable binding interactions within the active site of the enzyme. nih.gov Such studies are critical for ranking potential candidates before their synthesis and biological evaluation. diva-portal.org The process relies on scoring functions to estimate the binding strength, and a good correlation between docking scores and experimentally determined activity is often sought to validate the computational model. nih.gov

Table 1: Examples of Molecular Docking Studies on Phenylpiperidine Derivatives

| Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Serotonin Transporter (SERT) | Glu33, Asp395, Arg26 | Not specified | nih.gov |

| Neurokinin-1 Receptor (NK1R) | Ala30, Lys7, Asp31, Phe5, Tyr82 | Not specified | nih.gov |

Pharmacophore modeling is another powerful computational strategy used in ligand-based drug design. dovepress.com A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. dovepress.comugm.ac.id This model serves as a 3D query to search large chemical databases for novel molecules that possess the required features, a process known as virtual screening. ugm.ac.id

For scaffolds related to 2-phenylpiperidine, pharmacophore models have been successfully developed and validated. In one study, a pharmacophore model for estrogen receptor alpha (ERα) inhibitors was created using a training set of known active compounds. ugm.ac.id The best model consisted of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.id This model was then validated using a large set of active compounds and decoys, demonstrating good sensitivity and specificity, and was subsequently used to screen a library of compounds to identify new potential inhibitors. ugm.ac.id

Molecular dynamics calculations have also been used in conjunction with pharmacophore models to correlate the conformational space of a non-rigid analogue of a known NK1 receptor antagonist with its observed activity. nih.gov This approach lent predictive value to the pharmacophore model, confirming its utility in guiding the design of new molecules. nih.gov The ultimate goal of virtual screening based on a pharmacophore model is to filter vast compound libraries down to a manageable number of "hits" that are most likely to be active, which can then be prioritized for synthesis and further testing. ugm.ac.id

Table 2: Example of a Validated Pharmacophore Model for ERα Inhibitors

| Pharmacophore Feature | Quantity | Validation Metric | Value | Reference |

|---|---|---|---|---|

| Hydrophobic | 1 | Sensitivity | 0.687 | ugm.ac.id |

| Hydrogen Bond Acceptor | 1 | Specificity | 0.845 | ugm.ac.id |

| Aromatic Interaction | 1 | Area Under Curve (AUC) | 0.80 | ugm.ac.id |

While molecular docking provides a rapid estimation of binding, more rigorous and computationally intensive methods are needed for accurate prediction of binding affinities. drugtargetreview.com Free energy calculations, such as the Free Energy Perturbation (FEP) method, represent the gold standard for predicting the relative binding free energies of a series of related ligands. nih.govschrodinger.com FEP calculates the free energy difference between two states (e.g., two different ligands bound to the same protein) through a series of non-physical intermediate steps, a process known as alchemical transformation. rsc.org

FEP has been increasingly applied in active drug discovery projects to guide lead optimization. drugtargetreview.comchemrxiv.org The accuracy of FEP calculations can approach that of experimental measurements, with prediction errors often falling below 1.3 kcal/mol. chemrxiv.orgnih.gov In one notable study, an FEP-guided scaffold hopping strategy was employed to discover novel, potent inhibitors. nih.gov The FEP calculations accurately predicted the binding affinities of newly designed compounds, showing a strong correlation between the predicted change in Gibbs free energy (ΔG_FEP) and the experimental values (ΔG_EXP). nih.gov This demonstrates the power of FEP in prospectively guiding chemical modifications to enhance potency. nih.gov

Other methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), are also used to estimate binding free energies from molecular dynamics simulation trajectories. nih.gov For instance, MM/GBSA analysis of piperidine derivatives targeting the SARS-CoV-2 Mpro revealed binding affinity scores ranging from -33.39 to -49.16 kcal/mol. nih.gov In another study on piperidine derivatives targeting the σ1 receptor, in silico binding thermodynamics were calculated, providing detailed energetic components of binding, including enthalpy (ΔHbind) and entropy (-TΔSbind). units.it These methods, while generally less accurate than FEP, offer a balance between computational cost and predictive power, making them valuable tools for understanding the driving forces of molecular recognition. nih.gov

Table 3: Comparison of Predicted vs. Experimental Binding Free Energy for FEP-Guided Compound Design

| Compound | Predicted ΔG_FEP (kcal/mol) | Experimental ΔG_EXP (kcal/mol) | Difference (kcal/mol) | Reference |

|---|---|---|---|---|

| L7 | -12.28 | -10.98 | 1.30 | nih.gov |

| L1 | Not Calculated | -11.94 | N/A | nih.gov |

| L2 | -12.18 | -11.12 | 1.06 | nih.gov |

| L3 | -12.31 | -11.38 | 0.93 | nih.gov |

| L4 | -11.89 | -11.19 | 0.70 | nih.gov |

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(2-methoxybenzylamino)-2-phenylpiperidine |

| 4-phenylpiperidine-2-carboxamide |

| (+)-pentazocine |

| Haloperidol |

| Serotonin |

| Butylbenzene |

| Propylbenzene |

| Pentylbenzene |

Future Directions and Emerging Research Opportunities in 2 Phenylpiperidin 4 Amine Chemistry

Development of Advanced and Sustainable Synthetic Methodologies

Key areas for future development include: